N-[3-(Methylamino)propyl]octadecanamide
Description
N-[3-(Methylamino)propyl]octadecanamide is a fatty acid amide derivative characterized by an octadecanamide (stearamide) backbone linked to a propyl chain substituted with a methylamino group (-NHCH₃).
Properties
CAS No. |
88787-56-8 |
|---|---|
Molecular Formula |
C22H46N2O |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
N-[3-(methylamino)propyl]octadecanamide |
InChI |
InChI=1S/C22H46N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(25)24-21-18-20-23-2/h23H,3-21H2,1-2H3,(H,24,25) |
InChI Key |
RLVKKFATDKOGQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Methylamino)propyl]octadecanamide typically involves the reaction of octadecanoic acid (stearic acid) with N-[3-(methylamino)propyl]amine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Methylamino)propyl]octadecanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.
Major Products
Oxidation: Produces oxides and carboxylic acids.
Reduction: Yields primary amines.
Substitution: Forms substituted amides.
Scientific Research Applications
N-[3-(Methylamino)propyl]octadecanamide has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its role in cell membrane interactions and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of cosmetics, lubricants, and other industrial products
Mechanism of Action
The mechanism of action of N-[3-(Methylamino)propyl]octadecanamide involves its interaction with cell membranes. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signaling pathways and membrane protein functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of N-[3-(Methylamino)propyl]octadecanamide and Analogs
*Inferred based on structural analogs. †Estimated via computational tools (e.g., XlogP3). ‡Experimental value from .
Key Findings:
Amine Substitution Effects: The primary amine in this compound contrasts with the tertiary amine in N-[3-(Dimethylamino)propyl]octadecanamide. This difference impacts reactivity and solubility; primary amines are more nucleophilic but less lipophilic than tertiary amines . The N-oxide and hydroxyl groups in N-[3-[Bis(2-hydroxyethyl)oxidoamino]propyl]octadecanamide enhance water solubility (logP ~4.5) compared to the methylamino analog (logP ~5.8), making it suitable for aqueous formulations .
Applications: Cosmetics: Dimethylamino analogs (e.g., N-[3-(Dimethylamino)propyl]octadecanamide) are widely used as antistatic agents in hair conditioners due to their charge-neutralizing properties . Pharmaceuticals: The primary amine in this compound may facilitate conjugation with drug molecules or polymers for targeted delivery systems .
Synthetic Routes: Similar compounds (e.g., N-(3-(methylamino)propyl)picolinamide) are synthesized via amidation reactions between fatty acids and amine-containing propyl derivatives, suggesting analogous methods for the target compound .
Physicochemical Properties: Lipophilicity: The dimethylamino analog (logP 6.8) is more lipophilic than the methylamino version (logP ~5.8), favoring oil-based formulations. Solubility: Acetate derivatives (e.g., N-[3-(Dimethylamino)propyl]octadecanamide monoacetate) exhibit improved solubility in polar solvents due to ionizable groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
